4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Beschreibung

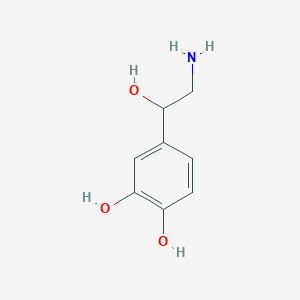

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLSHLFXELFNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858964 |

Source

|

| Record name | (+/-)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-65-8, 586-17-4 |

Source

|

| Record name | (±)-Norepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Norepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Arterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K294OAI79V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific History of Norepinephrine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine, chemically known as 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, is a pivotal catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone. Its discovery was a landmark in physiology and pharmacology, fundamentally shaping our understanding of neurotransmission and the body's response to stress. This technical guide provides a comprehensive overview of the historical milestones in its discovery, its biosynthesis and chemical synthesis, detailed signaling pathways, quantitative pharmacological data, and key experimental protocols for its study.

Discovery and Historical Context

The journey to identifying norepinephrine was a multi-decade effort that evolved from conceptual theories to the isolation and characterization of a specific chemical entity.

The "Sympathin" Theory

In the early 20th century, Walter Cannon and his colleague Arturo Rosenblueth proposed the existence of a chemical mediator released by sympathetic nerves, which they termed "sympathin"[1]. Observing that sympathetic stimulation could be either excitatory or inhibitory, they postulated two forms: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory)[1]. They theorized that a single precursor, likely adrenaline (epinephrine), was released and converted into one of these two forms by the target tissue[1].

Identification and Establishment as a Neurotransmitter

The 1930s and 1940s marked a pivotal period where the true identity of the sympathetic neurotransmitter began to emerge.

-

1934-1938: The Belgian pharmacologist Zénon Bacq, along with other researchers in North America, first suggested that noradrenaline (norepinephrine) might be the key sympathetic transmitter[2].

-

1939: The biosynthetic pathway for norepinephrine was independently identified by Hermann Blaschko and Peter Holtz[2][3]. This work clarified that norepinephrine was a distinct molecule and a precursor to epinephrine.

-

1945-1947: The definitive establishment of norepinephrine's role came from the extensive work of the Swedish physiologist Ulf von Euler[2][4][5]. In a series of papers starting in 1945, he demonstrated that norepinephrine was present in sympathetic nerve extracts and was the primary neurotransmitter, effectively identifying it as the "sympathin" that Cannon had theorized[2][6][7][8]. For this groundbreaking work, von Euler, along with Julius Axelrod and Sir Bernard Katz, was awarded the Nobel Prize in Physiology or Medicine in 1970[9][10].

-

Post-1950s: Julius Axelrod's research was crucial in elucidating the mechanisms of norepinephrine's inactivation, showing that its action was terminated not just by metabolism but primarily by a reuptake mechanism into the presynaptic neuron[11].

This foundational work laid the groundwork for modern neuropharmacology and the development of numerous drugs targeting the adrenergic system.

Physicochemical Properties and Synthesis

Norepinephrine is a catecholamine and a phenethylamine. Its structure differs from epinephrine only by the absence of a methyl group on the nitrogen atom of the amine side chain[12].

Biosynthesis

In vivo, norepinephrine is synthesized from the amino acid L-tyrosine in the adrenal medulla and postganglionic sympathetic neurons through a series of enzymatic steps[12][13].

-

Tyrosine Hydroxylation: Tyrosine is converted to L-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase. This is the rate-limiting step in the pathway[13].

-

L-DOPA Decarboxylation: L-DOPA is decarboxylated to form dopamine by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase)[13].

-

Dopamine β-Hydroxylation: Dopamine is transported into synaptic vesicles and converted to norepinephrine by dopamine β-hydroxylase[12][13].

Caption: Biosynthetic pathway of norepinephrine from L-tyrosine.

Chemical Synthesis

The industrial synthesis of L-norepinephrine often involves the preparation of a racemic mixture followed by chiral resolution. A common route starts with 3,4-dihydroxy-2'-chloroacetophenone, which undergoes a series of reactions including amination, reduction, and hydrogenation, followed by resolution using a chiral acid like L-tartaric acid.

Pharmacology and Mechanism of Action

Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs) found on the surface of various cells. These receptors are broadly classified into two main types: alpha (α) and beta (β), each with several subtypes.

Adrenergic Receptor Signaling Pathways

Norepinephrine's binding to different receptor subtypes initiates distinct intracellular signaling cascades.

-

α1-Adrenergic Receptors (Gq-coupled): These receptors are coupled to the Gq alpha subunit. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to downstream effects like smooth muscle contraction.

Caption: α1-Adrenergic receptor Gq signaling pathway.

-

α2-Adrenergic Receptors (Gi-coupled): These receptors are coupled to the Gi alpha subunit. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory effects, such as the inhibition of further norepinephrine release from presynaptic terminals.

Caption: α2-Adrenergic receptor Gi signaling pathway.

-

β-Adrenergic Receptors (Gs-coupled): All three subtypes (β1, β2, β3) primarily couple to the Gs alpha subunit. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses, such as increased heart rate and force of contraction (β1) or smooth muscle relaxation (β2).

Caption: β-Adrenergic receptor Gs signaling pathway.

Quantitative Pharmacological Data

The affinity (Ki) and functional potency (EC50) of norepinephrine vary across the different adrenergic receptor subtypes. This selectivity is fundamental to its physiological and therapeutic effects.

Table 1: Norepinephrine Binding Affinity (Ki) at Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| α1A | 105 - 1050 | [14] |

| α1B | ~1000 | [15] |

| α1D | - | - |

| α2A | 1174.9 | [15] |

| α2B | - | - |

| α2C | - | - |

| β1 | 126 | [15] |

| β2 | ~1260 (10-fold lower than β1) | [16] |

| β3 | - | - |

| Note: Data are compiled from various sources and experimental conditions may differ. A dash (-) indicates data not readily available. |

Table 2: Norepinephrine Functional Potency (EC50) at Adrenergic Receptors

| Receptor Subtype/Tissue | EC50 (µM) | Reference |

| α1 (Human Internal Mammary Artery) | 0.48 | [14] |

| α2 (Human Platelet GTPase activity) | 0.6 | [17] |

| β-Adrenergic (General) | - | - |

| Note: Functional potency can be highly dependent on the tissue and assay used. |

Table 3: Pharmacokinetic Properties of Intravenous Norepinephrine

| Parameter | Value | Reference |

| Onset of Action | Rapid | [2] |

| Elimination Half-Life | ~2.4 minutes | [2] |

| Volume of Distribution (Vd) | 8.8 L | [2] |

| Plasma Protein Binding | ~25% | [2][18] |

| Metabolic Clearance | ~3.1 L/min | [2] |

| Metabolism | COMT and MAO in liver and other tissues | [2] |

Key Experimental Protocols

The study of norepinephrine and its receptors relies on a set of standardized in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of norepinephrine for a specific adrenergic receptor subtype.

Objective: To determine the concentration of unlabeled norepinephrine that displaces 50% (IC50) of a specific radioligand from its receptor, and to calculate the inhibitory constant (Ki).

Materials:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Unlabeled Ligands: Norepinephrine (competitor) and a high concentration of a standard antagonist for determining non-specific binding (e.g., 10 µM Phentolamine for α receptors).

-

Equipment: 96-well microplate, cell harvester, scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Thaw and dilute the prepared cell membranes in ice-cold Assay Buffer to a predetermined optimal protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

-

Non-Specific Binding (NSB): 50 µL standard antagonist (high concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.

-

Competitive Binding: 50 µL of varying concentrations of Norepinephrine + 50 µL Radioligand + 100 µL Membrane Suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Dry the filters and measure the retained radioactivity using a scintillation or gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of norepinephrine.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: cAMP Functional Assay

This protocol measures the functional effect of norepinephrine on Gs or Gi-coupled adrenergic receptors by quantifying changes in intracellular cAMP.

Objective: To determine the concentration of norepinephrine that produces 50% of the maximal response (EC50 for Gs-coupled) or 50% of the maximal inhibition (IC50 for Gi-coupled).

Materials:

-

Cells: A cell line expressing the target β (Gs) or α2 (Gi) receptor (e.g., HEK293 or CHO cells).

-

Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA.

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or GloSensor).

-

Norepinephrine: As the agonist.

-

Forskolin (for Gi assays): To stimulate basal adenylyl cyclase activity.

-

Equipment: Plate reader compatible with the chosen assay kit (e.g., luminometer, fluorescence reader).

Procedure (Gs-coupled receptor):

-

Cell Seeding: Seed cells into a white, opaque 96-well plate and incubate overnight.

-

Compound Addition: Remove culture medium. Add varying concentrations of norepinephrine diluted in stimulation buffer to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's protocol.

-

Signal Measurement: Incubate as required by the kit, then read the plate on the appropriate plate reader.

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve run on the same plate.

-

Plot the cAMP concentration against the log concentration of norepinephrine.

-

Use non-linear regression to determine the EC50 value.

-

Procedure (Gi-coupled receptor):

-

The procedure is similar, but includes a co-stimulation step. After adding norepinephrine, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase. Norepinephrine's inhibitory effect on this stimulated cAMP production is then measured. The result is an IC50 value representing its inhibitory potency.

Conclusion

The discovery of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, or norepinephrine, was a transformative event in the biological sciences. From its conceptual origins as "sympathin" to its full characterization as a key neurotransmitter, the history of norepinephrine is a testament to the scientific process. For modern researchers, a deep understanding of its synthesis, signaling pathways, and pharmacology, supported by robust experimental methods, remains critical for ongoing research and the development of novel therapeutics targeting the adrenergic system.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Norepinephrine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]

- 18. Protein binding and stability of norepinephrine in human blood plasma. Involvement of prealbumin, alpha 1-acid glycoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Aspects of Norepinephrine: Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine, also known as noradrenaline, is a catecholamine that plays a critical role as both a hormone and a neurotransmitter. It is integral to the body's "fight or flight" response, modulating physiological processes such as heart rate, blood pressure, and attention. This technical guide provides a comprehensive overview of the core structural and chemical properties of norepinephrine. It details its biosynthesis and metabolic pathways, and elaborates on the signaling cascades it initiates through adrenergic receptors. Furthermore, this document furnishes detailed experimental protocols for the quantification of norepinephrine in biological matrices and for the characterization of its interaction with adrenergic receptors, serving as a vital resource for researchers in pharmacology and drug development.

Structure and Chemical Identity

Norepinephrine is a phenethylamine and a catecholamine, characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups) and an ethylamine side chain.[1] Its structure is distinguished from epinephrine by the absence of a methyl group on the nitrogen atom.[1] The naturally occurring stereoisomer is L-(−)-(R)-norepinephrine.[2]

Table 1: Chemical Identifiers of Norepinephrine

| Identifier | Value |

| IUPAC Name | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol[3][4] |

| CAS Number | 51-41-2[3][5] |

| Molecular Formula | C₈H₁₁NO₃[3][4] |

| Molecular Weight | 169.18 g/mol [3][5] |

| InChI Key | SFLSHLFXELFNJZ-QMMMGPOBSA-N[1][4] |

| SMILES | NC--INVALID-LINK--C1=CC(O)=C(O)C=C1[4] |

Physicochemical Properties

The physicochemical properties of norepinephrine are crucial for its biological activity, dictating its solubility, stability, and interaction with receptors.

Table 2: Physicochemical Properties of Norepinephrine

| Property | Value |

| Melting Point | 217 °C (decomposes)[3][6] |

| Boiling Point | 442.6 °C (estimated)[6] |

| Water Solubility | Slightly soluble in water; 0.85 g/L[3][7] |

| Solubility | Very soluble in alkali and dilute hydrochloric acid; slightly soluble in ethanol and diethyl ether.[3] |

| pKa | 8.58 (conjugate acid)[3] |

| LogP | -1.24[3] |

| Optical Rotation | -37.3° at 25°C/D (c = 5 in water with 1 equiv hydrochloric acid)[3] |

| Appearance | Colorless microcrystals; off-white to tan crystals.[3][7] |

Biosynthesis of Norepinephrine

Norepinephrine is synthesized from the amino acid tyrosine in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[8] This multi-step enzymatic process is tightly regulated.[8]

The synthesis begins with the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase, which is the rate-limiting step.[9] L-DOPA is then decarboxylated to dopamine by DOPA decarboxylase.[10] Finally, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase.[10]

Metabolism of Norepinephrine

The physiological actions of norepinephrine are terminated through reuptake into presynaptic neurons and subsequent enzymatic degradation. The two primary enzymes involved in norepinephrine metabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][10]

MAO is located on the outer membrane of mitochondria within the presynaptic neuron and deaminates norepinephrine to 3,4-dihydroxyphenylglycol (DHPG).[11] COMT, found in most tissues, methylates norepinephrine to normetanephrine.[10] These intermediate metabolites are further processed, ultimately leading to the formation of vanillylmandelic acid (VMA), which is excreted in the urine.[10]

Adrenergic Receptor Signaling Pathways

Norepinephrine exerts its effects by binding to and activating adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1] These receptors are broadly classified into alpha (α) and beta (β) subtypes, each initiating distinct intracellular signaling cascades.[1]

α-Adrenergic Receptor Signaling

-

α₁-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

-

α₂-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][9]

β-Adrenergic Receptor Signaling

-

β₁, β₂, and β₃-Adrenergic Receptors: All are coupled to Gs proteins.[1] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[12] PKA then phosphorylates various downstream targets, mediating the physiological response.[12]

Experimental Protocols

Quantification of Norepinephrine in Biological Samples

This method is highly sensitive for the analysis of catecholamines.[7]

a. Sample Preparation (Human Plasma) [13]

-

Collect whole blood in tubes containing EDTA and centrifuge immediately.

-

To 200-500 µL of plasma, add 250 µL of 0.2 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine, DHBA).

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant to a tube containing 300 µL of 3.0 M Tris buffer (pH 8.5) and 15 mg of alumina.

-

Tumble for 15 minutes to allow catecholamines to adsorb to the alumina.

-

Wash the alumina once with 1 mL of 0.2 M sodium bicarbonate and twice with 1 mL of deionized water.

-

Elute the catecholamines from the alumina by adding 150 µL of 0.1 M perchloric acid.

-

Inject a 50 µL aliquot of the eluate into the HPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase: Phosphate-citrate buffer (e.g., 0.05 M, pH 3.2) containing an ion-pairing agent (e.g., 1 mM octanesulfonic acid), EDTA (e.g., 0.025 mM), and a small percentage of organic modifier (e.g., 5% methanol).

-

Flow Rate: Typically 0.6-1.0 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode.

-

Potential: +0.5 V to +0.8 V.

c. Data Analysis Quantify norepinephrine by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

This method offers high specificity and sensitivity.[10]

a. Sample Preparation (Mouse Brain Tissue) [10]

-

Homogenize brain tissue in an appropriate buffer (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

The supernatant can be directly injected or further purified by solid-phase extraction.

b. LC-MS/MS Conditions [10][12]

-

Column: C18 or HILIC column.

-

Mobile Phase: A gradient of aqueous formic acid and an organic solvent like methanol or acetonitrile is commonly used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for norepinephrine and an isotopically labeled internal standard.

c. Data Analysis Quantification is achieved by calculating the ratio of the peak area of norepinephrine to its stable isotope-labeled internal standard and comparing it to a calibration curve.

Adrenergic Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki).[1]

a. Membrane Preparation

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Perform differential centrifugation to isolate the membrane fraction containing the adrenergic receptors.

-

Resuspend the membrane pellet in a suitable assay buffer.

b. Saturation Binding Assay (to determine Kd and Bmax)

-

Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled antagonist (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors, or [¹²⁵I]-cyanopindolol for β receptors).

-

For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled antagonist to determine non-specific binding.

-

Incubate to equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Specific binding is calculated as total binding minus non-specific binding.

-

Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

c. Competition Binding Assay (to determine Ki of an unlabeled ligand)

-

Incubate a fixed amount of membrane protein and a fixed concentration of radioligand with varying concentrations of the unlabeled competitor compound.

-

Follow steps 3-6 from the saturation binding assay.

-

Plot the percentage of specific binding against the log concentration of the competitor to obtain an IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Stability and Storage

Norepinephrine is sensitive to light, air, and alkaline pH, which can lead to oxidative degradation.[15][16] Solutions of norepinephrine should be protected from light and stored at controlled room temperatures or refrigerated.[13][17] For long-term storage, freezing at -20°C is recommended.[17] Studies have shown that norepinephrine solutions in normal saline or 5% dextrose in water can be stable for extended periods when stored properly.[13]

Conclusion

This technical guide has provided a detailed examination of the fundamental aspects of norepinephrine, from its molecular structure and chemical properties to its complex roles in physiological signaling. The outlined experimental protocols offer a practical framework for researchers engaged in the study of the adrenergic system. A thorough understanding of these core principles is indispensable for the continued development of novel therapeutics targeting norepinephrine pathways.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. revvity.com [revvity.com]

- 9. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]

- 10. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Receptor-Ligand Binding Assays [labome.com]

The Biosynthesis of Noradrenaline from Tyrosine: A Technical Guide for Researchers

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biosynthesis of noradrenaline from the amino acid tyrosine is a fundamental pathway in neurobiology and pharmacology, underpinning the production of a critical neurotransmitter and hormone involved in a myriad of physiological processes. This technical guide provides an in-depth exploration of this core biochemical cascade, detailing the enzymatic steps, their kinetics, and the cellular context of this vital process. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive resource, including detailed experimental protocols for the key enzymes and visual representations of the pathway and associated workflows to facilitate a deeper understanding and further investigation in this field.

Introduction

Noradrenaline (also known as norepinephrine) is a catecholamine that functions as both a hormone and a neurotransmitter. It plays a crucial role in the body's "fight or flight" response, regulating attention, arousal, sleep-wake cycles, learning, and memory. The synthesis of noradrenaline begins with the non-essential amino acid L-tyrosine, which is derived from dietary sources or synthesized from phenylalanine. The conversion of tyrosine to noradrenaline involves a series of three critical enzymatic reactions, occurring in the cytoplasm and within synaptic vesicles of postganglionic sympathetic neurons and the adrenal medulla.[1] Understanding the intricacies of this pathway is paramount for the development of therapeutics targeting a wide range of neurological and cardiovascular disorders.

This guide will systematically dissect the biosynthesis of noradrenaline from tyrosine, focusing on the three key enzymes: Tyrosine Hydroxylase (TH), Aromatic L-amino Acid Decarboxylase (AADC), and Dopamine β-Hydroxylase (DBH). For each enzyme, we will discuss its function, mechanism, and kinetic properties. Furthermore, this guide provides detailed experimental protocols for assaying the activity of each enzyme, offering a practical resource for laboratory investigation.

The Noradrenaline Biosynthesis Pathway

The conversion of L-tyrosine to noradrenaline is a three-step enzymatic process:

-

Hydroxylation of Tyrosine: Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH). This is the rate-limiting step in the biosynthesis of all catecholamines.[2][3]

-

Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme Aromatic L-amino Acid Decarboxylase (AADC).

-

Hydroxylation of Dopamine: Finally, dopamine is converted to noradrenaline by the enzyme Dopamine β-Hydroxylase (DBH). This reaction occurs inside synaptic vesicles.[4]

In the adrenal medulla, noradrenaline can be further methylated to form adrenaline (epinephrine) by the enzyme Phenylethanolamine N-methyltransferase (PNMT).[5]

Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase (EC 1.14.16.2) is a monooxygenase that catalyzes the conversion of L-tyrosine to L-DOPA.[2] This reaction is the first and rate-limiting step in the synthesis of catecholamines.[3] TH requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors.[2] The activity of TH is tightly regulated through feedback inhibition by catecholamines, phosphorylation by various protein kinases, and changes in gene expression.[6]

Aromatic L-amino Acid Decarboxylase (AADC)

Aromatic L-amino Acid Decarboxylase (EC 4.1.1.28), also known as DOPA decarboxylase, is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-DOPA to form dopamine. AADC has a broad substrate specificity and can also decarboxylate other aromatic L-amino acids, such as 5-hydroxytryptophan in the serotonin synthesis pathway.

Dopamine β-Hydroxylase (DBH)

Dopamine β-Hydroxylase (EC 1.14.17.1) is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form noradrenaline.[7] This reaction takes place within synaptic vesicles and requires ascorbic acid (vitamin C) and molecular oxygen as co-substrates.[7]

Quantitative Data on Noradrenaline Biosynthesis Enzymes

The kinetic properties of the enzymes involved in noradrenaline biosynthesis are crucial for understanding the regulation of this pathway and for the development of targeted therapeutics. The following table summarizes key kinetic parameters for human Tyrosine Hydroxylase, Aromatic L-amino Acid Decarboxylase, and Dopamine β-Hydroxylase.

| Enzyme | Substrate | Species | Source Tissue | Km | Vmax | kcat | Citation(s) |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | Human | Recombinant | ~20-60 µM | - | - | [8] |

| Tetrahydrobiopterin | Human | Recombinant | - | - | - | [6] | |

| Aromatic L-amino Acid Decarboxylase (AADC) | L-DOPA | Human | Caudate Nucleus | 414 µM | 482 pmol/min/g | - | [9] |

| L-DOPA | Human | Hypothalamus | - | - | - | [9] | |

| Dopamine β-Hydroxylase (DBH) | Tyramine | Human | Plasma/Serum | 1.8 mM | - | - | [7] |

| Dopamine | Bovine | Adrenal Medulla | ~0.4-1.0 mM | - | - | [10] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, cofactor concentrations) and the specific isoform of the enzyme. The data presented here are representative values from the cited literature.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes in the noradrenaline biosynthesis pathway.

Tyrosine Hydroxylase (TH) Activity Assay using HPLC with Electrochemical Detection

This protocol is adapted from Nagatsu et al. (1995) for the determination of TH activity in brain tissue homogenates.[11]

Materials:

-

Brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Reaction mixture components:

-

L-Tyrosine solution

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)-BH₄) solution

-

Catalase solution

-

Ferrous ammonium sulfate solution

-

Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015)

-

-

Perchloric acid (e.g., 0.1 M)

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Tissue Homogenization:

-

Dissect and weigh the brain tissue of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble TH enzyme.

-

-

Enzymatic Reaction:

-

Prepare the reaction mixture containing the appropriate concentrations of L-tyrosine, (6R)-BH₄, catalase, and ferrous ammonium sulfate in a suitable buffer (e.g., 200 mM MES, pH 6.0).

-

Add the AADC inhibitor to prevent the conversion of L-DOPA to dopamine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific volume of the tissue supernatant.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold perchloric acid.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture at 15,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Separate L-DOPA from other components on the C18 column using an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).

-

Detect L-DOPA using the electrochemical detector set at an appropriate oxidation potential.

-

Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve of known L-DOPA concentrations.

-

Calculate the TH activity, typically expressed as pmol of L-DOPA formed per minute per mg of protein.

-

Aromatic L-amino Acid Decarboxylase (AADC) Activity Assay in Plasma using LC-MS/MS

This protocol is based on the method described by Civallero et al. (2022) for the determination of AADC activity in plasma samples.[12]

Materials:

-

Plasma sample

-

Sodium phosphate buffer (167 mM, pH 7.0)

-

Pyridoxal-5-phosphate (PLP) solution (0.7 mM)

-

L-DOPA solution (20 mM)

-

Acetonitrile

-

Dopamine-d4 (internal standard) solution (50 nM)

-

LC-MS/MS system

Procedure:

-

Pre-incubation:

-

In a microcentrifuge tube, mix 100 µL of plasma, 50 µL of PLP solution, and 300 µL of phosphate buffer.

-

Incubate the mixture for 2 hours at 37°C with shaking.

-

-

Enzymatic Reaction:

-

Add 50 µL of L-DOPA solution to the pre-incubated mixture to start the reaction.

-

Incubate for 90 minutes at 37°C with shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 500 µL of acetonitrile.

-

Add 20 µL of the dopamine-d4 internal standard solution.

-

Vortex the mixture and then centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the supernatant onto the LC-MS/MS system.

-

Separate dopamine and the internal standard using a suitable liquid chromatography method.

-

Detect and quantify the parent and product ions for both dopamine and dopamine-d4 using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of dopamine produced based on the ratio of the peak area of dopamine to the peak area of the internal standard, using a standard curve.

-

Express AADC activity as nmol of dopamine produced per minute per liter of plasma.

-

Dopamine β-Hydroxylase (DBH) Activity Assay (Photometric)

This protocol is a generalized photometric assay for DBH activity in serum or plasma, based on the principle described by Nagatsu and Udenfriend (1972).[11]

Materials:

-

Serum or plasma sample

-

Reaction mixture components:

-

Tyramine solution

-

Ascorbic acid solution

-

Catalase solution

-

Sodium fumarate solution

-

N-ethylmaleimide (NEM) solution

-

-

Trichloroacetic acid (TCA) or perchloric acid

-

Sodium periodate solution

-

Sodium metabisulfite solution

-

Toluene or other suitable organic solvent

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction:

-

In a test tube, combine the serum or plasma sample with the reaction mixture containing tyramine, ascorbate, catalase, fumarate, and NEM in a suitable buffer (e.g., acetate buffer, pH 5.0). NEM is included to inhibit sulfhydryl-containing endogenous inhibitors.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an acid such as TCA.

-

-

Oxidation and Extraction:

-

Add sodium periodate solution to the terminated reaction mixture to oxidize the product, octopamine, to p-hydroxybenzaldehyde.

-

Incubate for a short period (e.g., 5 minutes) at room temperature.

-

Stop the oxidation reaction by adding sodium metabisulfite solution.

-

Add an organic solvent like toluene, vortex vigorously to extract the p-hydroxybenzaldehyde, and then centrifuge to separate the phases.

-

-

Measurement:

-

Carefully transfer the organic (upper) layer to a clean cuvette.

-

Measure the absorbance of the organic layer in a spectrophotometer at the wavelength of maximum absorbance for p-hydroxybenzaldehyde (approximately 330 nm).

-

Prepare a standard curve using known concentrations of octopamine that are subjected to the same oxidation and extraction procedure.

-

Calculate the DBH activity based on the amount of octopamine formed, typically expressed as nmol of octopamine produced per minute per ml of serum or plasma.

-

Conclusion

The biosynthesis of noradrenaline from tyrosine is a cornerstone of catecholamine neurochemistry. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes involved to their kinetic properties and regulation, is essential for advancing our knowledge of neurological and cardiovascular health and disease. The detailed information and experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical biological process and aiding in the discovery of novel therapeutic interventions.

References

- 1. Functional Studies of Tyrosine Hydroxylase Missense Variants Reveal Distinct Patterns of Molecular Defects in Dopa-Responsive Dystonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Changes in kinetic properties of tyrosine hydroxylase due to dopamine effect on the external synaptosomal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The quaternary structure of human tyrosine hydroxylase: effects of dystonia‐associated missense variants on oligomeric state and enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cloud-clone.com [cloud-clone.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Synthesis of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (Norepinephrine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the endogenous biosynthetic pathway of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, commonly known as norepinephrine or noradrenaline. It covers the core biochemical steps, enzymatic regulation, quantitative data, and key experimental protocols relevant to its study.

The Biosynthetic Pathway of Norepinephrine

Norepinephrine is a critical catecholamine that functions as both a hormone and a neurotransmitter, playing a vital role in the body's "fight or flight" response and regulating processes such as attention, sleep-wake cycles, and mood.[1] Its synthesis occurs primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[2][3] The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic conversions.

The synthesis of catecholamines commences with the amino acid L-tyrosine, which is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[4] This initial step is the rate-limiting reaction in the entire pathway.[5][6] Subsequently, L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase (AADC).[7][8] In noradrenergic neurons, dopamine is then transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH).[9][10]

References

- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 9. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

Noradrenaline: A Comprehensive Technical Guide on its Dual Function as a Neurotransmitter and Hormone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Noradrenaline (NA), also known as norepinephrine (NE), is a catecholamine that plays a pivotal role in physiology and pathology.[1] It functions as both a neurotransmitter within the central and peripheral nervous systems and as a hormone released from the adrenal glands.[1][2][3] This dual capacity allows noradrenaline to regulate a vast array of bodily functions, from moment-to-moment vigilance and attention to the systemic "fight-or-flight" response.[2][4][5] Its actions are mediated through a family of α- and β-adrenergic receptors, which are G protein-coupled receptors that trigger diverse intracellular signaling cascades.[2][5][6] Dysregulation of the noradrenergic system is implicated in numerous disorders, including depression, anxiety, Attention Deficit Hyperactivity Disorder (ADHD), and cardiovascular diseases, making it a critical target for therapeutic intervention.[7][8][9] This guide provides an in-depth examination of the synthesis, signaling, and function of noradrenaline, presents quantitative data on its interactions, and details key experimental protocols for its study.

Biosynthesis, Storage, Release, and Metabolism

The lifecycle of noradrenaline involves a tightly regulated series of enzymatic steps, vesicular packaging, controlled release, and termination of action through reuptake and enzymatic degradation.

Biosynthesis Pathway

Noradrenaline is synthesized from the amino acid L-tyrosine, primarily in the adrenal medulla and postganglionic neurons of the sympathetic nervous system.[1][2] The synthesis pathway involves three key enzymatic reactions:

-

Tyrosine to L-DOPA: The process begins with the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step and is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[1][4] This reaction requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (BH₄) as cofactors.[1]

-

L-DOPA to Dopamine: L-DOPA is rapidly decarboxylated to form dopamine by the enzyme DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid decarboxylase (AADC).[1] This enzyme utilizes pyridoxal phosphate (PLP) as a cofactor.[1]

-

Dopamine to Noradrenaline: Dopamine is actively transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) .[1][2] Inside these vesicles, dopamine is converted to noradrenaline by the copper-containing enzyme Dopamine β-hydroxylase (DBH) , which uses ascorbic acid (Vitamin C) and molecular oxygen as co-substrates.[1][10]

In the adrenal medulla, noradrenaline can be further methylated by phenylethanolamine N-methyltransferase (PNMT) to produce adrenaline (epinephrine).[11]

Storage and Release

Following synthesis, noradrenaline is concentrated and stored in synaptic vesicles via VMAT.[2][12] This process protects it from premature degradation by cytoplasmic enzymes like monoamine oxidase (MAO). The arrival of an action potential at the nerve terminal depolarizes the membrane, leading to the opening of voltage-gated calcium channels.[4] The subsequent influx of Ca²⁺ triggers the fusion of these vesicles with the presynaptic membrane, releasing noradrenaline into the synaptic cleft or bloodstream through a process called exocytosis.[4][11][12]

Inactivation and Degradation

The action of noradrenaline is terminated primarily through reuptake into the presynaptic neuron by the Norepinephrine Transporter (NET) , a sodium-chloride dependent symporter.[2][13][14] This is a highly efficient process, clearing as much as 90% of the released neurotransmitter.[14] Once back in the presynaptic terminal, noradrenaline can either be repackaged into vesicles or degraded.[2]

Enzymatic degradation occurs via two main enzymes:

-

Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria within the presynaptic neuron and other cells, MAO oxidizes noradrenaline.[5][7]

-

Catechol-O-Methyltransferase (COMT): Primarily acts on noradrenaline in the synaptic cleft or extraneuronal tissues.[5][7][12]

The final metabolic product of these pathways, which is excreted in the urine, is vanillylmandelic acid (VMA).[11]

Noradrenaline as a Neurotransmitter

In the nervous system, noradrenaline acts as a neurotransmitter, mediating rapid, targeted communication between neurons.

Central Nervous System (CNS)

The majority of noradrenergic neurons in the brain are located in a small nucleus in the pons called the locus coeruleus (LC) .[2][4] These neurons have extensive projections that innervate vast areas of the brain, including the cerebral cortex, thalamus, hypothalamus, and cerebellum.[2] This widespread innervation allows the LC-noradrenergic system to exert powerful modulatory effects on global brain function. Its primary roles include:

-

Arousal and Wakefulness: Noradrenaline release is lowest during sleep and increases upon waking, playing a critical role in maintaining alertness.[2]

-

Attention and Vigilance: It enhances focus, promotes vigilance, and helps filter sensory input to prioritize salient stimuli.[2][3][4]

-

Memory: Noradrenaline strengthens the formation and retrieval of memories, particularly those associated with emotional or stressful events.[2]

-

Mood and Anxiety: Imbalances in noradrenergic signaling are linked to mood disorders like depression and anxiety.[7] Low levels are associated with lethargy and poor concentration, while excessive levels can cause anxiety and restlessness.[2][15]

Peripheral Nervous System (PNS)

Noradrenaline is the principal neurotransmitter for the postganglionic neurons of the sympathetic nervous system , a branch of the autonomic nervous system.[5] These neurons innervate various organs and tissues, mediating the "fight-or-flight" response at a local level.[4][5] This includes increasing the force and rate of heart contraction, constricting blood vessels to raise blood pressure, and relaxing bronchial smooth muscle.[3][5]

Noradrenaline as a Hormone

When the body encounters a significant stressor, the sympathetic nervous system stimulates the adrenal medulla to release catecholamines directly into the bloodstream.[2][5] While the adrenal medulla releases both adrenaline and noradrenaline, noradrenaline functions as a hormone to produce widespread, systemic effects that reinforce the actions of the sympathetic nervous system.[3][5] These hormonal effects include:

-

Cardiovascular: Increases heart rate and blood pressure to enhance oxygen delivery to muscles and vital organs.[2][3][5]

-

Metabolic: Triggers the release of glucose from energy stores (glycogenolysis) and increases circulating free fatty acids to provide fuel for the body.[5]

-

Blood Flow Redistribution: Constricts blood vessels in the skin and gastrointestinal system while dilating vessels in skeletal muscles, diverting blood to where it is most needed for action.[2][3]

Adrenergic Receptors and Signaling Pathways

Noradrenaline exerts its effects by binding to two main classes of G protein-coupled receptors: α-adrenergic and β-adrenergic receptors, each with several subtypes.[2][5][6]

α-Adrenergic Receptors

-

α1-Adrenergic Receptors (Gq-coupled): These receptors are typically excitatory.[2] Upon activation, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[13][16]

-

α2-Adrenergic Receptors (Gi-coupled): These receptors are typically inhibitory.[2] They are often located on presynaptic terminals, where they function as autoreceptors to inhibit further noradrenaline release.[2][17] The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][16]

β-Adrenergic Receptors

-

β1, β2, and β3-Adrenergic Receptors (Gs-coupled): These receptors are generally excitatory.[2] The Gαs subunit activates adenylyl cyclase, increasing intracellular cAMP levels and activating PKA.[6][16] This pathway mediates effects such as increased heart muscle contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[6][16]

Quantitative Data

Table 1: Binding Affinities (Ki) of L-Norepinephrine for Adrenergic Receptors

The affinity of noradrenaline for its receptors is a key determinant of its physiological effect. L-norepinephrine is the pharmacologically active enantiomer, with the D-isomer having a significantly lower binding affinity.[18]

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| α1A | L-Norepinephrine | 1500 | Guinea Pig | [18] |

| β1 | L-Norepinephrine | 126 | Rat | [18] |

| β1 | L-Norepinephrine | 400 | Guinea Pig | [18] |

Note: Ki values can vary based on experimental conditions and tissue type. L-norepinephrine generally exhibits a higher affinity for α-receptors and β1-receptors compared to β2-receptors.[17][18] Specifically, it has an approximately tenfold higher affinity for the β1 subtype over the β2 subtype, which is physiologically significant in cardiac function.[19][20]

Table 2: Kinetic Parameters of the Human Norepinephrine Transporter (hNET)

The efficiency of noradrenaline reuptake is defined by the kinetic properties of its transporter.

| Parameter | Value | Units | Conditions | Reference |

| KM | 1.64 ± 0.46 | µM | LLC-NET cells | [21] |

| Vmax | 197 ± 17 | amol min⁻¹ cell⁻¹ | LLC-NET cells | [21] |

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like noradrenaline) by measuring its ability to displace a radiolabeled ligand from a receptor.[18][22][23]

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[24]

-

Perform differential centrifugation, starting with a low-speed spin (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[24][25]

-

Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration using a Bradford or BCA assay.[24][25] Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate reactions for each concentration of the unlabeled competitor (noradrenaline).

-

Add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1 receptors, [¹²⁵I]-Iodocyanopindolol for β receptors), and increasing concentrations of noradrenaline to the wells.[22][24]

-

For non-specific binding (NSB) wells, add a saturating concentration of a known, high-affinity unlabeled antagonist (e.g., phentolamine for α receptors, propranolol for β receptors).[22]

-

Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[24][25]

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[22][24]

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[25]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[24]

-

-

Data Analysis:

-

Calculate specific binding for each competitor concentration by subtracting the average NSB counts from the total binding counts.

-

Plot the specific binding versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

-

Protocol: In Vivo Microdialysis for Measuring Extracellular Noradrenaline

Microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the brain of a living animal. It provides valuable information about the dynamics of neurotransmitter release and reuptake.

Methodology:

-

Probe Implantation:

-

Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeted to a specific brain region of interest (e.g., the prefrontal cortex).

-

Allow the animal to recover from surgery for a designated period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular fluid, including noradrenaline, diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF (the dialysate) down their concentration gradient.

-

-

Sample Collection and Analysis:

-

Collect the dialysate in timed fractions (e.g., every 10-20 minutes) into collection vials containing an antioxidant to prevent catecholamine degradation.

-

Quantify the concentration of noradrenaline in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

-

Data Interpretation:

-

Establish a stable baseline of noradrenaline levels.

-

Administer pharmacological agents or apply behavioral stimuli and continue collecting fractions to observe changes in extracellular noradrenaline concentration over time, reflecting changes in neuronal release and reuptake.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 8. Epinephrine and norepinephrine | Research Starters | EBSCO Research [ebsco.com]

- 9. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]

- 10. researchgate.net [researchgate.net]

- 11. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 12. Video: Adrenergic Neurons: Neurotransmission [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 15. What is Noradrenaline? | Mental Health America [mhanational.org]

- 16. med.libretexts.org [med.libretexts.org]

- 17. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 18. benchchem.com [benchchem.com]

- 19. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Human norepinephrine transporter kinetics using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. giffordbioscience.com [giffordbioscience.com]

The Dawn of Norepinephrine: A Technical Guide to its Initial Studies

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first identified and characterized norepinephrine as a key neurotransmitter. We will explore the pioneering experimental methodologies, present the initial quantitative data on its distribution, and detail the early understanding of its signaling pathways. This document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development, providing a historical and technical perspective on the origins of our understanding of the adrenergic system.

The Discovery and Identification of the "Adrenergic Nerve Mediator"

In the mid-20th century, the chemical nature of the sympathetic nervous system's transmitter, long referred to as "sympathin," was a subject of intense investigation. Building on the work of earlier physiologists, Swedish scientist Ulf von Euler was instrumental in identifying this substance as norepinephrine.[1][2] His seminal work in the 1940s laid the groundwork for modern adrenergic pharmacology.[3]

Von Euler's research demonstrated that the substance released from adrenergic nerves in mammals was not, as previously widely believed, adrenaline (epinephrine).[4] Through a series of meticulous experiments, he showed that the primary active compound in extracts of sympathetically innervated tissues and the splenic nerves was in fact noradrenaline (norepinephrine).[1][5]

Early Experimental Protocols for Norepinephrine Identification and Quantification

The initial identification and quantification of norepinephrine relied on a combination of biological assays (bioassays) and chemical methods. These techniques, while less precise than modern analytical methods, were ingeniously applied to differentiate norepinephrine from the closely related adrenaline and to determine its concentration in various tissues.

Tissue Extraction

The first step in these early studies was the extraction of the active substance from animal tissues. A general protocol for this process was as follows:

-

Tissue Homogenization: Freshly dissected tissues were minced and ground with sand or in a blender.

-

Acidic Extraction: The homogenized tissue was extracted with a weak acid, typically trichloroacetic acid, to precipitate proteins and stabilize the catecholamines.

-

Purification: The acidic extract was then subjected to a series of purification steps, which could include:

-

Adsorption onto Alumina: At a specific pH, catecholamines adsorb to aluminum oxide (alumina). This allowed for their separation from other substances in the extract.

-

Elution: The adsorbed catecholamines were then eluted (released) from the alumina using a dilute acid.

-

Bioassays

Bioassays were the cornerstone of early norepinephrine research, allowing for the detection and quantification of its biological activity. Von Euler famously used a differential bioassay technique, employing two different biological preparations that responded differently to norepinephrine and adrenaline.

This assay was highly sensitive to the pressor (blood pressure-raising) effects of catecholamines.

-

Animal Preparation: Cats were anesthetized, and in many preparations, the spinal cord was pithed to eliminate central nervous system reflexes that could interfere with the blood pressure response. This created a "spinal cat" preparation.

-

Measurement: The cat's carotid artery was cannulated and connected to a kymograph, a device that recorded blood pressure changes on a rotating drum of smoked paper.

-

Procedure:

-

A baseline blood pressure was established.

-

Standard solutions of known concentrations of norepinephrine and adrenaline were injected intravenously to create a standard dose-response curve.

-

The purified tissue extracts were then injected, and the resulting change in blood pressure was recorded.

-

By comparing the pressor response of the extract to the standard curves, the sympathomimetic activity of the extract could be quantified in terms of norepinephrine or adrenaline equivalents.

-

In contrast to the cat blood pressure assay, the isolated rectal caecum of the hen is more sensitive to adrenaline than to norepinephrine, providing a crucial point of differentiation.

-

Tissue Preparation: The rectal caecum was dissected from a hen and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated.

-

Measurement: The contractions or relaxations of the muscle were recorded using a lever system connected to a kymograph.

-

Procedure:

-

A stable baseline tone of the muscle was established.

-

Standard solutions of norepinephrine and adrenaline were added to the organ bath to determine the relative sensitivity of the preparation to each catecholamine.

-

The tissue extract was then added to the bath, and the resulting response was recorded.

-

By comparing the activity of the extract on the cat blood pressure and the hen's rectal caecum with the known activity ratios of pure norepinephrine and adrenaline, von Euler could calculate the relative proportions of each catecholamine in the extract.[1]

-

Quantitative Distribution of Norepinephrine in Tissues

Through the application of these meticulous experimental protocols, von Euler and his colleagues were able to generate the first quantitative data on the distribution of norepinephrine in various mammalian organs. The following table summarizes some of these early findings, highlighting the widespread presence of this neurotransmitter in sympathetically innervated tissues.

| Tissue/Organ (from Cattle) | Norepinephrine Content (µg/g) |

| Splenic Nerve | 7.2 |

| Spleen | 2.5 |

| Adrenal Medulla | 350 |

| Heart | 0.6 |

| Liver | 0.25 |

| Skeletal Muscle | 0.03 |

| Placenta | <0.01 |

Data adapted from early publications by Ulf von Euler.

These findings were crucial in establishing that norepinephrine was a consistent component of the sympathetic nervous system across various organs, with the notable exception of the non-innervated placenta.[4]

Early Understanding of Norepinephrine Signaling Pathways

The discovery of norepinephrine as a neurotransmitter opened up a new frontier of research into how it exerted its effects at the cellular level. The initial understanding of its signaling pathways was centered on the concept of specific receptors on the surface of target cells.

The Adrenergic Receptors: Alpha and Beta

In 1948, Raymond Ahlquist published a landmark paper that classified adrenergic receptors into two main types: alpha (α) and beta (β). He based this classification on the differential potencies of a series of sympathomimetic amines, including norepinephrine and adrenaline, in various tissues. This concept was fundamental to understanding the diverse and sometimes opposing effects of norepinephrine in the body.

The Second Messenger Hypothesis

The question of how receptor activation on the cell surface could lead to intracellular changes was a major focus of research in the mid-20th century. The groundbreaking work of Earl Sutherland and his colleagues in the 1950s led to the discovery of cyclic adenosine monophosphate (cAMP) as a "second messenger."[5][6]

Sutherland's research, for which he was awarded the Nobel Prize in 1971, demonstrated that the binding of adrenaline (and by extension, norepinephrine) to beta-adrenergic receptors led to the activation of an enzyme called adenylyl cyclase.[5] This enzyme then converted ATP into cAMP, which in turn initiated a cascade of intracellular events, such as the breakdown of glycogen in the liver.[5] This provided the first clear mechanism for how an extracellular signal could be translated into an intracellular response.

The intracellular signaling pathway for alpha-adrenergic receptors was less clear in the initial years following their discovery. However, subsequent research in the following decades began to unravel their mechanisms. It was discovered that alpha-1 adrenergic receptor activation leads to the stimulation of another enzyme, phospholipase C. This enzyme acts on a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C, both of which lead to various cellular responses, such as smooth muscle contraction.

Conclusion